1-(3-Amino-4-mercaptophenyl)propan-1-one
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Overview
Description
1-(3-Amino-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol This compound is characterized by the presence of an amino group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Amino-4-mercaptophenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.
Nitration: The aromatic compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Thiol Introduction: The mercapto group is introduced through thiolation reactions, often using thiolating agents like thiourea.
Propanone Addition: Finally, the propanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Amino-4-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Amino-4-mercaptophenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1-(3-Amino-4-mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-4-hydroxyphenyl)propan-1-one: This compound has a hydroxy group instead of a mercapto group, which affects its reactivity and biological activity.
1-(3-Amino-4-methoxyphenyl)propan-1-one:
1-(3-Amino-4-nitrophenyl)propan-1-one: The nitro group introduces different electronic effects and reactivity compared to the mercapto group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(3-amino-4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NOS/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2,10H2,1H3 |
InChI Key |
QIJSDCWNVKAKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)S)N |
Origin of Product |
United States |
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